molecular formula C5H12ClNO3 B1591484 Methyl 2-amino-3-hydroxybutanoate hydrochloride CAS No. 62076-66-8

Methyl 2-amino-3-hydroxybutanoate hydrochloride

Cat. No. B1591484
CAS RN: 62076-66-8
M. Wt: 169.61 g/mol
InChI Key: OZSJLLVVZFTDEY-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-hydroxybutanoate hydrochloride (MDHBAH) is a chemical compound composed of a methyl group and two amino groups, and a hydroxy group attached to a butanoate group. It is a white, odorless crystalline solid, and is highly soluble in water. MDHBAH is an important compound used in a variety of scientific research applications, and has a number of biochemical and physiological effects.

Scientific Research Applications

Biopolymer Degradation

Methyl 2-amino-3-hydroxybutanoate hydrochloride is involved in the degradation of biopolymers. A study by Seebach et al. (2003) focused on the direct degradation of the biopolymer poly[(R)-3-hydroxybutyric acid] to (R)-3-hydroxybutanoic acid and its methyl ester. This process involves hydrolysis, ester, and lactone formation, indicating its significance in chemical synthesis and biopolymer processing (Seebach et al., 2003).

Anticancer Drug Development

The compound has applications in anticancer drug research. Basu Baul et al. (2009) reported on amino acetate functionalized Schiff base organotin(IV) complexes, demonstrating significant in vitro cytotoxicity against various human tumor cell lines. These findings suggest its potential as an anticancer agent (Basu Baul et al., 2009).

Synthesis of β-Hydroxy-α-Amino Acids

Methyl 2-amino-3-hydroxybutanoate hydrochloride plays a role in synthesizing β-hydroxy-α-amino acids. Davies et al. (2013) prepared diastereoisomers of 2-amino-3-hydroxybutanoic acid from α-hydroxy-β-amino esters, indicating its utility in producing complex amino acids (Davies et al., 2013).

Drug Metabolism Studies

Jia et al. (2018) utilized methyl 2-amino-3-hydroxybutanoate hydrochloride in studying drug metabolism. They developed an assay for determining the concentrations of DZ2002 and its acid metabolite DZA in rat blood, highlighting the compound's role in pharmacokinetics (Jia et al., 2018).

Impurity Profiling in Methamphetamine Synthesis

In forensic science, Langone et al. (2022) used methyl 2-amino-3-hydroxybutanoate hydrochloride for impurity profiling in methamphetamine synthesis. Their study identified characteristic impurities, demonstrating its application in forensic analysis (Langone et al., 2022).

Asymmetric Synthesis in Organic Chemistry

Kawai et al. (1998) explored the asymmetric synthesis of methyl 2-alkyl-3-hydroxybutanoate with a reductase from bakers' yeast, showing the compound's relevance in organic chemistry and enzyme-catalyzed reactions (Kawai et al., 1998).

Structural Determination in Chemistry

Nakamura et al. (1976) conducted X-ray crystallographic analysis of methyl 2-amino-3-hydroxybutanoate hydrochloride for structural determination, which is vital for understanding molecular configurations in chemistry (Nakamura et al., 1976).

properties

IUPAC Name

methyl 2-amino-3-hydroxybutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSJLLVVZFTDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585280
Record name Methyl threoninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62076-66-8, 2170123-34-7
Record name Methyl threoninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-3-hydroxybutanoate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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